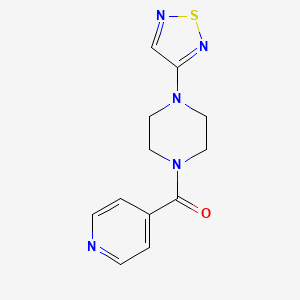

![molecular formula C14H19N5O B6440093 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole CAS No. 2549016-04-6](/img/structure/B6440093.png)

4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole” is a complex organic molecule that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole-containing compounds have been synthesized through various methods . For instance, one method involves the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic ring with two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole-containing compounds are known to exhibit a broad range of chemical reactions due to their amphoteric nature . They show both acidic and basic properties . The presence of a positive charge on either of two nitrogen atoms allows it to show two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole has been studied extensively in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-oxidative, anti-bacterial, and anti-cancer activities. It has also been studied for its potential as a neuroprotective agent. In addition, this compound has been studied for its potential use in the treatment of cardiovascular diseases and diabetes.

Wirkmechanismus

The exact mechanism of action of 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole is still under investigation. However, it is believed that this compound works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of inflammatory compounds such as prostaglandins, which are involved in the pathogenesis of many diseases. By inhibiting the activity of COX-2, this compound is thought to reduce inflammation and thus reduce the symptoms of various diseases.

Biochemical and Physiological Effects

This compound has been shown to possess anti-inflammatory, anti-oxidative, anti-bacterial, and anti-cancer activities. In animal studies, this compound has been shown to reduce inflammation and oxidative stress. In addition, this compound has been shown to reduce the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce the activity of the enzyme COX-2 and thus reduce the production of inflammatory compounds.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole in lab experiments include its ease of synthesis, its low cost, and its wide range of potential therapeutic applications. However, there are some limitations to using this compound in lab experiments. For example, this compound is not water-soluble and must be dissolved in an organic solvent prior to use. In addition, this compound is not stable in the presence of light and must be stored in the dark.

Zukünftige Richtungen

There are a number of potential future directions for 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole research. These include further studies into its potential therapeutic applications, such as its use in the treatment of cardiovascular diseases and diabetes. In addition, further research into the mechanism of action of this compound is needed to better understand how it works and how it can be used to treat various diseases. Finally, research into the safety and efficacy of this compound in humans is needed in order to determine whether it can be used as a therapeutic agent.

Synthesemethoden

4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole can be synthesized using a variety of methods. The most common method involves the reaction of 1H-imidazole-1-carbonyl chloride with trimethylpyrazole in anhydrous dimethylformamide. This reaction is typically performed at a temperature of 80 °C for 1 hour and yields this compound in a yield of 75-85%. Other methods for the synthesis of this compound include the reaction of 1H-imidazole-1-carbonyl chloride with trimethylpyrazole in a mixture of 1,4-dioxane and acetic acid, and the reaction of 1H-imidazole-1-carbonyl chloride with trimethylpyrazole in a mixture of N-methyl-2-pyrrolidone and acetic acid.

Eigenschaften

IUPAC Name |

[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-10-13(11(2)17(3)16-10)14(20)19-7-12(8-19)6-18-5-4-15-9-18/h4-5,9,12H,6-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWVAOWUTYWDNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6440020.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6440027.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B6440034.png)

![3,3,3-trifluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]propane-1-sulfonamide](/img/structure/B6440040.png)

![1-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6440055.png)

![2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6440075.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6440077.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6440097.png)

![N-(3-chloro-4-methoxyphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B6440100.png)

![2-chloro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6440102.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B6440104.png)

![N-(prop-2-en-1-yl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide](/img/structure/B6440115.png)

![5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,2,3-thiadiazole](/img/structure/B6440117.png)